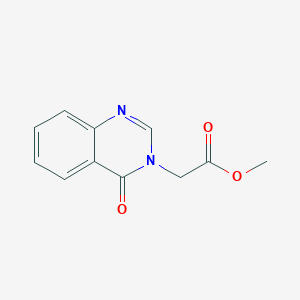

Methyl 2-(4-oxoquinazolin-3-yl)acetate

説明

The exact mass of the compound Methyl 2-(4-oxoquinazolin-3-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(4-oxoquinazolin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-oxoquinazolin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUMWDDGSYLSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352572 | |

| Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54368-19-3 | |

| Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54368-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Methyl 2-(4-oxoquinazolin-3-yl)acetate: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-oxoquinazolin-3-yl)acetate is a member of the quinazolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and methods for its characterization. Furthermore, it explores the known and potential biological activities of the quinazolinone scaffold, offering insights for researchers in drug discovery and development. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a thorough understanding of its potential applications.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a benzene ring. The 4-oxo derivative, 4(3H)-quinazolinone, is the more common and extensively studied isomer[1]. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous naturally occurring alkaloids and synthetic compounds with a wide array of pharmacological activities[2]. The stability of the quinazolinone nucleus makes it an excellent framework for the introduction of various bioactive moieties, leading to the development of drugs with anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties[3].

Methyl 2-(4-oxoquinazolin-3-yl)acetate, with its acetate substituent at the N-3 position, represents a key intermediate for the synthesis of more complex derivatives and a potential bioactive molecule in its own right. Understanding its fundamental chemistry and biological context is crucial for its application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 2-(4-oxoquinazolin-3-yl)acetate is characterized by the quinazolin-4-one core with a methyl acetate group attached to the nitrogen at position 3.

Systematic Name: Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate[4] Synonyms: (4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID METHYL ESTER[4]

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 54368-19-3 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |

| Molecular Weight | 218.21 g/mol | --- |

| Melting Point | 150-152 °C | --- |

| SMILES | O=C(OC)CN1C=NC2=C(C=CC=C2)C1=O | --- |

| Appearance | White to off-white solid | Inferred |

Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established methods for the synthesis of similar quinazolinone derivatives[2][5].

Step 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The crude Quinazolin-4(3H)-one will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Causality behind Experimental Choices: The Niementowski reaction is a classic and efficient method for the synthesis of 4(3H)-quinazolinones from anthranilic acid and an amide[3]. Using an excess of formamide serves as both a reactant and a solvent. Precipitation in water allows for easy separation of the product from the water-soluble formamide.

Step 2: Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Quinazolin-4(3H)-one (1 equivalent) and a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.2 equivalents) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality behind Experimental Choices: The hydrogen on the nitrogen at position 3 of the quinazolinone ring is acidic and can be deprotonated by a suitable base. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate in an Sₙ2 reaction to form the N-alkylated product. Anhydrous conditions are crucial, especially when using a strong base like NaH, to prevent quenching of the base and hydrolysis of the ester.

Characterization and Analytical Methods

The identity and purity of the synthesized Methyl 2-(4-oxoquinazolin-3-yl)acetate should be confirmed by a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted based on Analogs)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15-8.25 (m, 1H, Ar-H)

-

δ 7.80-7.90 (m, 1H, Ar-H)

-

δ 7.50-7.70 (m, 2H, Ar-H)

-

δ 8.30-8.40 (s, 1H, N-CH=N)

-

δ 4.90-5.00 (s, 2H, N-CH₂-COO)

-

δ 3.70 (s, 3H, O-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168.0-169.0 (C=O, ester)

-

δ 160.0-161.0 (C=O, quinazolinone)

-

δ 148.0-149.0 (Ar-C)

-

δ 145.0-146.0 (N-CH=N)

-

δ 134.0-135.0 (Ar-CH)

-

δ 127.0-128.0 (Ar-CH)

-

δ 126.0-127.0 (Ar-CH)

-

δ 121.0-122.0 (Ar-C)

-

δ 52.0-53.0 (O-CH₃)

-

δ 45.0-46.0 (N-CH₂)

-

-

FT-IR (KBr, cm⁻¹):

-

~3050 (Ar C-H stretch)

-

~2950 (Aliphatic C-H stretch)

-

~1740-1750 (C=O stretch, ester)

-

~1680-1690 (C=O stretch, amide in quinazolinone)

-

~1610, 1580, 1470 (C=C and C=N stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 219.07 [M+H]⁺, 241.05 [M+Na]⁺

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of Methyl 2-(4-oxoquinazolin-3-yl)acetate.

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the quinazolinone chromophore has strong absorbance (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

This method can be adapted for purity determination, reaction monitoring, and stability studies.

Biological Activity and Potential Applications

The quinazolinone scaffold is associated with a wide range of biological activities. While specific studies on Methyl 2-(4-oxoquinazolin-3-yl)acetate are limited, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Many quinazolinone derivatives are potent anticancer agents, with some acting as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is often overexpressed in various cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.

Sources

Mechanism of action of methyl 2-(4-oxoquinazolin-3-yl)acetate derivatives

An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(4-oxoquinazolin-3-yl)acetate Derivatives

Abstract

The quinazolin-4(3H)-one nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on derivatives of the methyl 2-(4-oxoquinazolin-3-yl)acetate scaffold, a versatile platform for developing novel therapeutic agents. Rather than possessing a single, monolithic mechanism of action, these derivatives function through multiple pathways, dictated by the specific substitutions at the C-2 position and on other parts of the quinazolinone ring. The N-3 acetate group often serves as a critical linker, positioning functional pharmacophores to engage with specific molecular targets. This document provides a comprehensive exploration of the primary mechanisms of action associated with this class of compounds, detailing the underlying molecular interactions, key signaling pathways, and the experimental methodologies used for their validation.

The Quinazolin-4(3H)-one Core: A Platform for Diverse Bioactivity

The bicyclic structure of quinazolin-4(3H)-one, comprising a fused benzene and pyrimidine ring, provides a rigid and tunable framework for drug design.[2] Its derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4] The substitution at the N-3 and C-2 positions is particularly crucial for determining the biological activity. The methyl 2-(4-oxoquinazolin-3-yl)acetate scaffold utilizes an acetate group at the N-3 position, which can be readily hydrolyzed or derivatized into amides and hydrazides, creating a vast library of compounds with distinct pharmacological profiles.[5][6] This guide will dissect the predominant mechanisms through which these derivatives exert their therapeutic effects.

Primary Mechanism: Anticancer Activity via Protein Kinase Inhibition

A significant body of research on quinazolinone derivatives points towards their potent activity as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8]

Molecular Target: Epidermal Growth Factor Receptor (EGFR)

Many 2,3-disubstituted quinazolinone derivatives are designed as ATP-competitive inhibitors of the EGFR tyrosine kinase.[9] Overexpression or mutation of EGFR is a key driver in several cancers, making it a prime therapeutic target.[7] Derivatives of the methyl 2-(4-oxoquinazolin-3-yl)acetate scaffold, particularly when functionalized at the C-2 position with specific aryl groups and converted to amides, have shown potent EGFR inhibitory activity.

These compounds typically interact with the ATP-binding pocket of the EGFR kinase domain. The quinazoline ring acts as a scaffold, mimicking the adenine ring of ATP. Key interactions often involve hydrogen bonding between the N-1 of the quinazoline ring and a conserved methionine residue in the hinge region of the kinase. This inhibition blocks the downstream signaling cascade, primarily the PI3K/AKT and RAS/MAPK pathways, leading to a reduction in cell proliferation and induction of apoptosis.[9]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cell signaling and how its inhibition by quinazolinone derivatives disrupts these pathways.

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Validation of Anticancer Activity

A multi-step experimental workflow is employed to identify and validate the mechanism of action for these compounds.

Caption: Standard workflow for evaluating anticancer quinazolinone derivatives.

This assay is a primary screen to determine the concentration at which a compound is toxic to cancer cells.

-

Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivative (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is calculated by plotting absorbance against compound concentration.

This enzymatic assay directly measures the compound's ability to inhibit the target kinase.

-

Plate Coating: Coat a 96-well plate with a substrate peptide for EGFR (e.g., poly(Glu, Tyr) 4:1).

-

Reaction Mixture: In a separate plate, prepare a reaction mixture containing recombinant human EGFR, ATP, and varying concentrations of the quinazolinone inhibitor.

-

Kinase Reaction: Transfer the reaction mixture to the substrate-coated plate and incubate for 1-2 hours at 37°C to allow for phosphorylation of the substrate.

-

Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (anti-phosphotyrosine).

-

Secondary Antibody & Signal: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

-

Quantification: Stop the reaction and measure the absorbance. The signal intensity is proportional to EGFR activity, and the IC50 for the inhibitor can be determined.

Alternative Mechanisms of Action

While kinase inhibition is a dominant theme, derivatives of this scaffold have been shown to engage other targets, highlighting their versatility.

Antidiabetic Activity: Aldose Reductase Inhibition

Certain acetic acid derivatives of the quinazolin-4(3H)-one ring have been identified as potent inhibitors of aldose reductase.[10] This enzyme is a key component of the polyol pathway, which becomes overactive during hyperglycemia. By converting glucose to sorbitol, it contributes to diabetic complications.

-

Mechanism: These derivatives bind to the active site of aldose reductase, preventing the reduction of glucose. This action mitigates the accumulation of sorbitol and can help prevent long-term diabetic complications like neuropathy and retinopathy.[10] The inhibitory activity of these compounds has been demonstrated in the nanomolar range, often exceeding that of the reference drug epalrestat.[10]

Larvicidal and Neuro-active Potential: Acetylcholinesterase (AChE) Inhibition

In silico studies on N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives (amides of the core scaffold) have suggested that they may act as inhibitors of acetylcholinesterase (AChE).[6]

-

Mechanism: AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition leads to an accumulation of acetylcholine at the synapse, causing persistent nerve stimulation, paralysis, and death in insects. This makes it a validated target for insecticides. Molecular docking studies have shown that these acetamide derivatives can fit into the active site of AChE, indicating a potential mechanism for their observed larvicidal activity.[6]

Quantitative Data Summary

The biological activity of these derivatives is highly dependent on their specific structure. The table below summarizes representative data from the literature for various quinazolinone derivatives, illustrating the range of potencies and targets.

| Compound Class | Target | Activity Type | Potency (IC50 / Kᵢ) | Reference |

| 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamides | EGFR | Inhibition | 58.26 µM | [9] |

| Acetic acid-quinazolinone derivatives | Aldose Reductase | Inhibition | 61.20 nM (Kᵢ) | [10] |

| N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Aedes aegypti | Larvicidal | 2.085 µg/mL (LC50) | [6] |

| 2,3-disubstituted quinazolin-4(3H)-ones | CDK2 | Inhibition | 0.173 µM | [7] |

| Oxadiazole-Quinazoline Analogue | HCT 116 Cancer Cells | Cytotoxicity | >100 µg/mL | [11] |

Conclusion and Future Perspectives

The methyl 2-(4-oxoquinazolin-3-yl)acetate scaffold is a highly productive platform in medicinal chemistry. Its derivatives do not operate via a single mechanism but are tailored to interact with a wide range of biological targets, including protein kinases, metabolic enzymes, and neurotransmitter-regulating enzymes. The primary mechanism of action for many anticancer derivatives is the inhibition of receptor tyrosine kinases like EGFR, leading to the disruption of key cell proliferation and survival pathways. However, the successful targeting of other enzymes like aldose reductase underscores the scaffold's versatility.

Future research should focus on leveraging this structural diversity to develop multi-target agents or highly selective inhibitors for specific disease pathways. The ease of derivatization of the N-3 acetate group makes this scaffold particularly amenable to combinatorial chemistry and high-throughput screening, promising the continued discovery of novel and potent therapeutic agents.

References

-

(2020). Design, Synthesis and In Vitro Anticarcinogenic Activity of Novel 2-(3-acetyl-2, 3-dihydro-5-[(4- oxoquinazolin-3(4H)-yl)-methyl]-1, 3, 4-oxadiazol-2- yl) phenyl acetate. ResearchGate. Available from: [Link]

-

(n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available from: [Link]

-

(2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Research Trend. Available from: [Link]

-

(2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. Available from: [Link]

-

Abdel Gawad, N. M., Georgey, H. H., Youssef, R. M., & El-Sayed, N. A. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry. Available from: [Link]

-

(n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of ChemTech Research. Available from: [Link]

-

(2019). Synthesis and Characterization of 2, 3- Disubstituted Quinazoline-4(3h)-Ones and Their Potential Biological Activity. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

(2024). Synthesis and Anti-Cancer Activity of Novel Oxadiazole Quinazoline Analogues. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

(n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

-

(2017). Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2. The Journal of Organic Chemistry. Available from: [Link]

-

(n.d.). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. National Center for Biotechnology Information. Available from: [Link]

-

(2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon. Available from: [Link]

-

(2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. Available from: [Link]

-

(2022). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Center for Biotechnology Information. Available from: [Link]

-

(2009). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

-

(2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

-

(2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. Available from: [Link]

-

(2022). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. Available from: [Link]

-

(2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

-

(2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]

-

(2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry. Available from: [Link]

-

(2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Dovepress. Available from: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

The Pharmacological Potential of Methyl 2-(4-oxoquinazolin-3-yl)acetate in Drug Discovery

A Technical Whitepaper on Synthesis, Targets, and Therapeutic Efficacy

Executive Summary

The quinazolin-4(3H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of over 150 naturally occurring alkaloids and serving as the foundation for numerous synthetic therapeutics[1][2]. Within this diverse class of heterocycles, methyl 2-(4-oxoquinazolin-3-yl)acetate (and its ethyl equivalent) functions as a highly versatile synthetic intermediate. By providing a reactive ester moiety at the N-3 position, this synthon enables rapid structural diversification into hydrazides, oxadiazoles, thiadiazoles, and triazoles[3][4]. This whitepaper explores the structural rationale behind this intermediate, maps its downstream pharmacological targets (specifically focusing on EGFR and COX-2), and provides self-validating experimental protocols for its utilization in modern drug discovery.

Chemical Significance & Structural Rationale

The quinazoline ring system consists of a benzene ring fused with a pyrimidine ring. Its oxidized form, quinazolinone, exhibits exceptional metabolic stability and lipophilicity, allowing it to readily cross the blood-brain barrier and penetrate cellular membranes[2]. Structure-activity relationship (SAR) studies reveal that while substitutions at positions 2, 6, and 8 dictate specific target affinities, functionalization at the N-3 position dramatically enhances overall biological activity and pharmacokinetic profiles[1].

Methyl 2-(4-oxoquinazolin-3-yl)acetate introduces a terminal ester group to the core scaffold. This is a deliberate design choice: the ester acts as an electrophilic hub. Unlike bulky alkyl or aryl groups, the acetate linker provides minimal steric hindrance while maintaining a highly reactive carbonyl carbon. This allows medicinal chemists to perform nucleophilic acyl substitutions—most notably hydrazinolysis—to generate carbohydrazides[5]. These hydrazides are subsequently cyclized into five-membered heterocyclic rings (e.g., 1,3,4-oxadiazoles) that serve as bioisosteres for amides and esters, improving metabolic stability and target binding[3].

Pharmacological Targets & Mechanistic Pathways

Oncology: EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a primary target in non-small cell lung cancer (NSCLC) therapy. Quinazolinone derivatives mimic the adenine ring of ATP, allowing them to competitively bind to the orthosteric ATP-binding pocket of the EGFR tyrosine kinase domain[6]. Recent structural optimizations have also identified quinazolinones as potent allosteric fourth-generation inhibitors. These allosteric modulators are capable of overcoming the C797S mutation, which typically confers resistance to covalent drugs[7][8]. By inhibiting EGFR, downstream PI3K/AKT signaling is blocked, inducing cell cycle arrest at the G1/S phase and triggering apoptosis[9].

Inflammation: Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for prostaglandin E2 (PGE2) synthesis, driving inflammation and promoting tumorigenesis[10][11]. Quinazolinones functionalized via the N-3 acetate linker exhibit high selectivity for the COX-2 active site over the constitutively expressed COX-1. Molecular docking and dynamics simulations demonstrate that the addition of benzyl groups—particularly those with para-methoxy or trifluoromethyl substitutions—significantly increases binding energy through stable hydrogen bonding with key residues like Tyr341 in the COX-2 active site[10][12].

Dual pharmacological mechanisms of quinazolinone derivatives in oncology and inflammation.

Quantitative Data Summaries

To contextualize the efficacy of quinazolinone derivatives synthesized from acetate intermediates, the following table summarizes key quantitative metrics across different therapeutic targets based on recent literature.

| Compound Scaffold | Target | Key Substitutions | Efficacy Metric (IC50 / Binding Energy) | Reference |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR Tyrosine Kinase | 6-phenoxy, 2-chlorobenzyl | IC50 = 1.37 nM | [6] |

| Quinazolin-4(3H)-one Derivative (Compound 6d) | EGFR Tyrosine Kinase | Unspecified | IC50 = 0.069 ± 0.004 µM | [9] |

| 5-Fluoro Quinazolinone (Compound 34) | EGFR (Allosteric) | 5-Fluoro | Tumor regression at 25 mg/kg (in vivo) | [7] |

| Benzylated Quinazolinone (Compound 2) | COX-2 Enzyme | Benzyl group on R1 | Binding Energy = -8.18 kcal/mol | [12] |

| Methoxy-substituted Benzylated Quinazolinone | COX-2 Enzyme | Para-methoxy | Highest binding energy (MMPBSA analysis) | [10] |

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of methyl 2-(4-oxoquinazolin-3-yl)acetate and its subsequent conversion into bioactive heterocyclic derivatives. These protocols are designed with built-in validation checkpoints to ensure reaction fidelity and systemic trustworthiness.

Protocol A: Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

This reaction utilizes a nucleophilic substitution (SN2) mechanism where the deprotonated N-3 of quinazolinone attacks the alpha-carbon of methyl chloroacetate[3][4][5].

-

Reagent Preparation: Suspend 4-quinazolinone (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in dry acetone.

-

Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the N-3 position (pKa ~10) but not strong enough to hydrolyze the resulting ester product, which a stronger base like NaOH would readily do. Dry acetone is critical to prevent water-mediated ester hydrolysis.

-

-

Alkylation: Add methyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature to prevent exothermic degradation.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 12-20 hours under a nitrogen atmosphere.

-

Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a higher Rf spot confirms the formation of the highly lipophilic ester.

-

Workup: Filter the hot mixture to remove inorganic salts (KCl and excess K₂CO₃). Distill off the acetone under reduced pressure. Pour the concentrated residue into ice-cold distilled water to precipitate the product.

-

Validation Checkpoint 2 (Spectroscopy): Filter, dry, and analyze via FT-IR. The presence of a strong, sharp absorption band at ~1735 cm⁻¹ (ester C=O stretch) and ~1680 cm⁻¹ (amide C=O stretch of the quinazolinone ring) validates the molecular structure.

Synthetic workflow from 4-quinazolinone to bioactive heterocyclic derivatives.

Protocol B: Hydrazinolysis and Cyclization to 1,3,4-Oxadiazole

This protocol converts the ester into a carbohydrazide, which is then cyclized into an oxadiazole—a bioisostere critical for target binding[3].

-

Hydrazinolysis: Dissolve the methyl 2-(4-oxoquinazolin-3-yl)acetate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (85%, 2.0 eq).

-

Causality: Hydrazine is a potent nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs). It selectively attacks the ester carbonyl, displacing the methoxy leaving group to form the hydrazide without disrupting the quinazolinone core.

-

-

Reflux & Isolation: Reflux for 6-8 hours. Cool the mixture to precipitate the hydrazide intermediate. Filter and recrystallize from ethanol.

-

Validation Checkpoint 3 (IR/NMR): IR should show the disappearance of the ester C=O peak (~1735 cm⁻¹) and the appearance of N-H stretching bands at 3200-3300 cm⁻¹.

-

Acylation & Cyclization: Suspend the hydrazide in phosphorus oxychloride (POCl₃) and add an appropriate acyl chloride (1.0 eq). Reflux for 4-6 hours.

-

Causality: POCl₃ acts as both a solvent and a powerful dehydrating agent. It facilitates the formation of the diacyl hydrazine and subsequently drives the elimination of water to close the 1,3,4-oxadiazole ring[3].

-

-

Quenching: Carefully pour the cooled mixture over crushed ice to neutralize excess POCl₃. Neutralize with dilute sodium bicarbonate to precipitate the final oxadiazole derivative.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 5. medicalresearchjournal.org [medicalresearchjournal.org]

- 6. brieflands.com [brieflands.com]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Comprehensive Spectral Characterization and Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

As a Senior Application Scientist, understanding the intersection of synthetic methodology and spectroscopic validation is paramount. Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted anticancer therapeutics[1].

This whitepaper provides an in-depth technical analysis of Methyl 2-(4-oxoquinazolin-3-yl)acetate (CAS: 54368-19-3). We will dissect the regioselective synthesis of this molecule, explain the thermodynamic causality behind its formation, and provide a rigorous assignment of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral data.

Regioselective Synthetic Methodology: Thermodynamic Causality

The synthesis of N3-alkylated quinazolinones involves the reaction of quinazolin-4(3H)-one with an alkylating agent such as methyl bromoacetate[2]. A classic challenge in this functionalization is the ambident nucleophilicity of the quinazolinone core, which can theoretically undergo either N-alkylation (at the N3 position) or O-alkylation (at the C4 carbonyl oxygen)[3].

The experimental choice of using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures is highly deliberate. Under these conditions, the reaction is driven by thermodynamic control . While O-alkylation may occur kinetically, the N-alkylated lactam is thermodynamically far more stable than the O-alkylated lactim ether because it preserves the highly stable, conjugated amide resonance system[3].

Regioselective N-alkylation pathway of quinazolin-4(3H)-one under thermodynamic control.

Spectroscopic Characterization (NMR & IR)

To ensure scientific integrity, spectral interpretation must go beyond mere pattern matching; it requires an understanding of the electronic and spatial environments of the molecule.

¹H NMR Resonance Causality

The ¹H NMR spectrum of methyl 2-(4-oxoquinazolin-3-yl)acetate is highly diagnostic. The most deshielded proton is H-5 , which typically resonates as a doublet of doublets around δ 8.30 ppm. This pronounced downfield shift is caused by the anisotropic deshielding effect of the adjacent C4 carbonyl group's π-electron cloud. The H-2 proton appears as a sharp singlet near δ 8.15 ppm, characteristic of its isolated position between two nitrogen atoms in an imine-like environment[3].

Crucially, the N-CH₂ protons appear as a distinct singlet at δ 4.85 ppm, confirming N-alkylation. If O-alkylation had occurred, these aliphatic protons would be shifted further downfield (typically >5.5 ppm) due to the higher electronegativity of the directly attached oxygen[3].

Structural causality of key 1H NMR chemical shifts in the quinazolinone derivative.

¹³C NMR Carbon Framework

The ¹³C NMR spectrum confirms the carbon skeleton. The ester carbonyl carbon resonates at δ 168.5 ppm, while the quinazolinone C4 carbonyl appears at δ 160.8 ppm[3]. The N-CH₂ carbon is observed at δ 46.8 ppm. The position of this methylene carbon is a definitive marker for regioselectivity; an O-alkylated methylene carbon would resonate significantly further downfield (>60 ppm)[3].

Quantitative Spectral Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Causality |

| H-5 | 8.30 | dd | 8.0, 1.5 | 1H | Deshielded by adjacent C4 carbonyl (anisotropic effect) |

| H-2 | 8.15 | s | - | 1H | Isolated proton between N1 and N3 |

| H-7 | 7.78 | td | 8.0, 1.5 | 1H | Aromatic core |

| H-8 | 7.70 | d | 8.0 | 1H | Aromatic core |

| H-6 | 7.55 | t | 8.0 | 1H | Aromatic core |

| N-CH₂ | 4.85 | s | - | 2H | Alpha to N3 and ester carbonyl |

| O-CH₃ | 3.80 | s | - | 3H | Methoxy group shielding |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment Causality |

| C=O (Ester) | 168.5 | Highly deshielded ester carbonyl |

| C-4 (Amide) | 160.8 | Quinazolinone core carbonyl |

| C-2 | 148.2 | Imine-like carbon (N=C-N) |

| C-8a | 147.8 | Bridgehead aromatic carbon attached to N1 |

| C-7 | 134.5 | Aromatic methine |

| C-8 | 127.6 | Aromatic methine |

| C-6 | 127.4 | Aromatic methine |

| C-5 | 126.5 | Aromatic methine |

| C-4a | 121.8 | Bridgehead aromatic carbon |

| O-CH₃ | 52.6 | Methoxy carbon |

| N-CH₂ | 46.8 | Aliphatic carbon shifted by N3 |

Table 3: FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| 3050 | Aromatic C-H stretch | Confirms fused benzene ring |

| 2955 | Aliphatic C-H stretch | Confirms methyl/methylene groups |

| 1745 | C=O stretch (Ester) | Validates incorporation of the acetate group |

| 1675 | C=O stretch (Amide) | Confirms quinazolinone core integrity |

| 1610 | C=N stretch | Pyrimidine ring double bond |

| 1220 | C-O stretch | Ester linkage confirmation |

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the laboratory, the following protocol integrates synthesis with real-time analytical self-validation.

Phase 1: Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve quinazolin-4(3H)-one (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 15 mmol). Stir the suspension at ambient temperature for 15 minutes to facilitate the deprotonation of the N3 proton.

-

Alkylation: Dropwise, add methyl bromoacetate (12 mmol). Causality note: Dropwise addition prevents localized thermal spikes and limits polyalkylation.

-

Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc:Hexane 1:1). The disappearance of the starting material spot (lower Rf ) and the emergence of a new UV-active spot (higher Rf ) validates reaction progress.

-

Quenching and Workup: Pour the mixture into 100 mL of ice-cold distilled water. The product will precipitate. Filter the solid under vacuum and wash thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure methyl 2-(4-oxoquinazolin-3-yl)acetate as an off-white crystalline solid.

Phase 2: Spectroscopic Sample Preparation & Validation

-

Self-Validation (IR): Before proceeding to NMR, run a rapid FT-IR (ATR). Ensure the sample is completely dry (vacuum desiccator for 12 hours) to prevent O-H stretching interference. The complete absence of a broad band at 3100–3200 cm⁻¹ (N-H stretch) confirms that no unreacted starting material remains and that N-alkylation is complete.

-

NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube for acquisition.

References

-

Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines | Organic Letters - ACS Publications.[1]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC.[2]

-

N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers.[3]

Sources

Pharmacokinetics and Bioavailability of 4-Oxoquinazoline Derivatives: Overcoming Translational Bottlenecks in Drug Development

Executive Summary

The 4-oxoquinazoline (4(3H)-quinazolinone) core is a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous kinase inhibitors and antineoplastic agents[1][2]. Despite demonstrating high in vitro target affinity against critical oncogenic pathways, the clinical translation of these promising candidates is frequently derailed by severe pharmacokinetic (PK) bottlenecks. Most notably, these compounds suffer from poor aqueous solubility, rapid hepatic clearance, and consequently, low oral bioavailability[3][4].

This technical whitepaper provides an in-depth mechanistic analysis of the PK challenges associated with 4-oxoquinazoline derivatives. Furthermore, it outlines field-proven, self-validating experimental protocols for evaluating and optimizing their in vivo exposure, ensuring that drug development professionals can effectively bridge the gap between in vitro potency and in vivo efficacy.

Mechanistic Drivers of Pharmacokinetic Limitations

Solubility and the Biopharmaceutics Classification System (BCS)

Most 4-oxoquinazoline derivatives are highly lipophilic, planar molecules. This structural planarity promotes strong intermolecular π−π stacking within the crystal lattice, resulting in high crystal lattice energy and exceptionally poor aqueous solubility. Consequently, these compounds predominantly fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). During oral administration, the dissolution rate becomes the rate-limiting step for gastrointestinal absorption, leading to erratic and suboptimal systemic exposure.

Metabolic Lability and Rapid Clearance

The quinazoline ring system is highly susceptible to oxidative metabolism mediated by hepatic Cytochrome P450 (CYP) enzymes. Substitutions at the C-6 or C-7 positions significantly dictate the metabolic stability and overall PK profile of the molecule[5]. Unoptimized derivatives often exhibit high systemic clearance (CL) and a short elimination half-life ( t1/2 ), necessitating frequent dosing regimens that can lead to off-target toxicity[3].

Strategies for Bioavailability Enhancement

To overcome these translational limitations, medicinal chemists and formulation scientists employ a dual-pronged approach:

-

Rational Structural Optimization: Structure-Activity Relationship (SAR) studies reveal that incorporating hydrophilic appendages (e.g., morpholine or piperazine rings) or modifying the C-4 aniline moiety can disrupt molecular planarity. This decreases lattice energy and improves aqueous solubility without sacrificing target affinity[5].

-

Advanced Formulation Technologies: When structural modifications compromise pharmacodynamic potency, formulation interventions are required. Techniques such as micronization, nanonization, or encapsulation within lipid-based delivery systems (e.g., Solid Lipid Nanoparticles) are utilized to increase the compound's surface area-to-volume ratio, significantly enhancing the dissolution rate and oral bioavailability.

Mechanism of mutant EGFR kinase inhibition by 4-oxoquinazoline derivatives.

Quantitative Pharmacokinetic Profiling

The table below synthesizes the PK parameters of several recently developed 4-oxoquinazoline derivatives, highlighting the massive variance in bioavailability based on structural optimization and target specificity.

| Compound Designation | Primary Target | Animal Model | Half-life ( t1/2 ) | Systemic Clearance (CL) | Absolute Bioavailability (F%) |

| Compound 27 | Mutant EGFR | SD Rats | 0.9 h | 14.7 L/h/kg | 18.6% |

| Compound 13c | SOS1/KRAS | Beagles | Not Reported | Not Reported | 86.8% |

| Compound 25 | ROCK-II | SD Rats | Not Reported | Not Reported | 79.0% |

Data aggregated from recent preclinical evaluations[5][6][7]. Unoptimized molecules like Compound 27 exhibit classic PK limitations (high clearance, low F%), whereas structurally optimized derivatives like 13c and 25 demonstrate highly favorable oral exposure.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To accurately determine the PK parameters of novel 4-oxoquinazoline derivatives, a rigorous, self-validating in vivo workflow is required. The following protocol outlines a crossover design in Sprague-Dawley (SD) rats, emphasizing the mechanistic causality behind each methodological choice.

Step 1: Vehicle Selection and Formulation

-

Procedure: Suspend the 4-oxoquinazoline derivative in a vehicle consisting of 5% DMSO, 10% Tween 80, and 85% Saline for intravenous (IV) administration. For per os (PO) administration, suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC-Na).

-

Causality: DMSO and Tween 80 act as cosolvents and surfactants, respectively, to ensure the highly lipophilic compound remains completely dissolved in the IV formulation, preventing lethal micro-embolisms. CMC-Na provides a uniform, viscous suspension for oral gavage, ensuring accurate dosing of BCS Class II/IV compounds.

Step 2: Animal Dosing and Crossover Design

-

Procedure: Fast male SD rats for 12 hours prior to dosing. Administer the compound via IV bolus (e.g., 1.0 mg/kg) and oral gavage (e.g., 5.0 mg/kg) utilizing a washout-period crossover design.

-

Causality: Fasting eliminates food-effect variability on gastric emptying and absorption. The crossover design is mathematically critical for calculating absolute bioavailability ( F%=(AUCPO×DoseIV)/(AUCIV×DosePO) ) while internally controlling for inter-subject metabolic variations[5].

Step 3: Serial Blood Sampling

-

Procedure: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

-

Causality: Dense sampling at early time points (0.08 - 1 hour) is required to accurately capture the maximum plasma concentration ( Cmax ) and the distribution phase ( α -phase) of highly permeable, rapidly clearing lipophilic molecules.

Step 4: Plasma Extraction via Protein Precipitation

-

Procedure: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an internal standard (IS). Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.

-

Causality: Acetonitrile induces rapid protein denaturation, crashing out plasma proteins while simultaneously quenching endogenous esterases. This prevents the ex vivo degradation of the 4-oxoquinazoline core, ensuring the analytical sample perfectly reflects the true in vivo concentration.

Step 5: LC-MS/MS Quantification

-

Procedure: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system utilizing Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides unparalleled analytical specificity by filtering for both the parent precursor ion and a specific product fragment, eliminating baseline noise from endogenous sterols or lipids that frequently co-elute with lipophilic quinazolines.

In vivo pharmacokinetic evaluation workflow for 4-oxoquinazoline derivatives.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen [intechopen.com]

- 4. verjournal.com [verjournal.com]

- 5. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [jstage.jst.go.jp]

- 6. (PDF) Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors [academia.edu]

- 7. researchgate.net [researchgate.net]

Using methyl 2-(4-oxoquinazolin-3-yl)acetate as a precursor in organic synthesis

Advanced Application Note: Methyl 2-(4-Oxoquinazolin-3-yl)acetate as a Privileged Precursor in Organic Synthesis and Drug Discovery

Executive Summary

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anticancer to antiviral properties[1]. To harness this core for drug discovery, researchers frequently utilize methyl 2-(4-oxoquinazolin-3-yl)acetate (and its ethyl counterpart) as a highly versatile synthetic precursor. The N3-acetate group serves as an ideal electrophilic handle, allowing for rapid downstream diversification into acetohydrazides, carboxylic acids, and complex peptidomimetics[2],[3].

This application note details the mechanistic rationale behind the synthesis of this precursor, outlines its integration into modern drug discovery workflows, and provides validated, self-contained experimental protocols for its preparation and functionalization.

Mechanistic Rationale: The Regioselectivity of Alkylation

The synthesis of methyl 2-(4-oxoquinazolin-3-yl)acetate begins with the condensation of anthranilic acid and formamide to yield the parent quinazolin-4(3H)-one[1]. The subsequent alkylation with methyl bromoacetate presents a classic regioselectivity challenge due to lactam-lactim tautomerism.

Expert Insight on Regiocontrol: The quinazolinone core possesses two nucleophilic centers: the N3 nitrogen and the O4 oxygen. Under basic conditions (e.g., using K2CO3 or NaH ), an ambident anion is formed.

-

O-Alkylation is kinetically favored due to the higher electronegativity and charge density on the oxygen atom.

-

N-Alkylation is thermodynamically favored because the resulting lactam structure retains the highly stable aromatic resonance of the pyrimidine-like ring.

By conducting the reaction in polar aprotic solvents (such as DMF or acetone) with mild to strong bases, the softer N3-anion preferentially undergoes an SN2 attack on the α -carbon of methyl bromoacetate, yielding the desired N-alkylated ester exclusively[1],[4].

Figure 1: Mechanistic logic governing the N3 vs. O4 regioselectivity during alkylation.

Downstream Functionalization Workflows

The true value of methyl 2-(4-oxoquinazolin-3-yl)acetate lies in the reactivity of its ester moiety. Two primary workflows dominate the literature:

Pathway A: Hydrazinolysis & Schiff Base Formation (Anticancer Applications)

The ester can be refluxed with hydrazine hydrate to yield an acetohydrazide intermediate[2]. This intermediate readily condenses with aromatic aldehydes to form hydrazones (Schiff bases).

-

Application: Sonousi et al. (2022) utilized this exact pathway to design novel EGFR inhibitors. By appending substituted benzylidene groups to the acetohydrazide, they synthesized compound 6d , which demonstrated superior sub-micromolar antiproliferative activity against the NCI-H460 lung cancer cell line and potently inhibited EGFR ( IC50=0.069±0.004μM )[5],[6].

Pathway B: Saponification & Peptide Coupling (Antiviral Applications)

Alternatively, the ester can be hydrolyzed to the corresponding acetic acid derivative using Lithium Hydroxide (LiOH)[3]. The resulting carboxylic acid is an excellent substrate for amide coupling with complex amines or amino acids.

-

Application: Xu et al. (2023) employed this strategy to synthesize potent HIV capsid modulators. By coupling the quinazolinone acetic acid core with phenylalanine derivatives, they discovered compounds 12a2 and 21a2 , which disrupted capsid-host factor interactions and exhibited remarkable anti-HIV-1 activity ( EC50=0.11μM )[3],[7].

Figure 2: Divergent synthetic workflows utilizing the methyl acetate precursor.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-oxoquinazolin-3-yl)acetate

Objective: N-alkylation of the quinazolinone core.

-

Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of quinazolin-4(3H)-one in anhydrous DMF (approx. 5 mL/mmol ).

-

Deprotonation: Add 1.5 equivalents of anhydrous K2CO3 . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the enolate[1],[4].

-

Alkylation: Add 1.2 equivalents of methyl bromoacetate dropwise via syringe.

-

Reaction: Heat the mixture to 60–80 °C and stir for 2–4 hours. Monitor completion via TLC (EtOAc:Hexane, 1:1).

-

Workup: Pour the cooled reaction mixture into 5 volumes of crushed ice water.

-

Scientist Insight: This step is critical. The ice water crashes out the hydrophobic ester product while simultaneously dissolving the inorganic salts ( KBr , excess K2CO3 ) and washing away the DMF.

-

-

Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure colorless crystals[1].

Protocol 2: Hydrazinolysis to 2-(4-oxoquinazolin-3-yl)acetohydrazide

Objective: Conversion of the ester to a reactive hydrazide.

-

Preparation: Suspend 1.0 equivalent of methyl 2-(4-oxoquinazolin-3-yl)acetate in absolute ethanol.

-

Reaction: Add 3.0 equivalents of hydrazine hydrate (80-99%). Reflux the mixture for 6–12 hours[2].

-

Workup: Allow the reaction to cool to room temperature.

-

Scientist Insight: Hydrazine is a powerful α -effect nucleophile. Ethanol is chosen as the solvent because the starting ester is soluble at reflux, but the highly polar acetohydrazide product is poorly soluble at room temperature. This differential solubility drives the equilibrium forward and allows for isolation via simple filtration.

-

-

Isolation: Filter the precipitated solid, wash with cold ethanol, and dry under vacuum[2].

Protocol 3: Saponification to 2-(4-oxoquinazolin-3-yl)acetic acid

Objective: Hydrolysis of the ester for subsequent peptide coupling.

-

Preparation: Dissolve 1.0 equivalent of the ester in a 1:1 mixture of THF and H2O .

-

Reaction: Add 2.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2O ). Stir at room temperature for 2–4 hours[3].

-

Scientist Insight: LiOH is strictly preferred over NaOH or KOH for this scaffold. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, accelerating hydrolysis at ambient temperatures and preventing base-catalyzed ring-opening of the sensitive quinazolinone core.

-

-

Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3–4.

-

Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure carboxylic acid[3].

Quantitative Data Summary

The table below summarizes the biological efficacy of advanced drug candidates synthesized directly from the methyl/ethyl 2-(4-oxoquinazolin-3-yl)acetate precursor via the workflows described above.

| Compound Designation | Structural Class | Biological Target | Key Efficacy Metric | Reference |

| Compound 6d | Hydrazone Derivative | EGFR Kinase (Cancer) | IC50=0.069±0.004μM | Sonousi et al., 2022[5] |

| Compound 12a2 | Phenylalanine Peptidomimetic | HIV-1 Capsid | EC50=0.11μM | Xu et al., 2023[7] |

| Compound 21a2 | Phenylalanine Peptidomimetic | HIV-1 Capsid | EC50=0.11μM | Xu et al., 2023[7] |

References

-

Functionalization Strategies for Electropolishing Process of Carbon Steel Using Novel Quinazoline-4-one Derivatives: Synthesis, Spectroscopic Characterization, and DFT Studies. ACS Omega.[Link]

-

Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Oriental Journal of Chemistry.[Link]

-

Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Xu, S., et al. (2023). Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. Journal of Medicinal Chemistry.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Yield Synthetic Routes for Methyl 2-(4-oxoquinazolin-3-yl)acetate

Introduction & Pharmacological Context

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad-spectrum biological activities. Derivatives of this core are extensively investigated for their roles as monoamine oxidase (MAO) inhibitors, antimicrobial agents, and potent anticancer therapeutics capable of disrupting tubulin polymerization and inducing cell cycle arrest[1].

The specific derivative methyl 2-(4-oxoquinazolin-3-yl)acetate (CAS: 54368-19-3) serves a dual purpose in drug development: it is both a highly active biological entity and a critical, versatile intermediate for synthesizing more complex therapeutic architectures (e.g., hydrazides and peptide conjugates)[2]. This application note provides researchers with two field-proven, high-yield synthetic routes to access this compound, grounded in rigorous mechanistic logic and self-validating experimental protocols.

Synthetic Strategy Overview

To accommodate different scale and resource requirements, we detail two distinct synthetic methodologies:

-

Route A (N-Alkylation): A late-stage functionalization approach utilizing commercially available quinazolin-4(3H)-one and methyl bromoacetate. This route is highly efficient, requires fewer steps, and is ideal for rapid structure-activity relationship (SAR) library generation.

-

Route B (De Novo Cyclocondensation): A multi-component, foundational approach starting from isatoic anhydride and glycine methyl ester[2][3]. This route is highly cost-effective, avoids the use of pre-formed heterocyclic starting materials, and is perfectly suited for early-stage, large-scale intermediate production.

Comparative Data Presentation

The following table summarizes the quantitative data and operational parameters for both synthetic routes to aid in workflow selection.

| Parameter | Route A: N-Alkylation | Route B: De Novo Cyclocondensation |

| Starting Materials | Quinazolin-4(3H)-one, Methyl bromoacetate | Isatoic anhydride, Glycine methyl ester HCl |

| Key Reagents | K₂CO₃, DMF | Triethyl orthoformate, Et₃N, EtOH |

| Reaction Time | 4 - 6 hours | 8 - 12 hours |

| Temperature | 80 °C | Reflux (approx. 80-90 °C) |

| Typical Yield | 85 - 95% | 75 - 85% |

| Atom Economy | High (Loss of HBr) | Moderate (Loss of CO₂, H₂O, EtOH) |

| Primary Use Case | Late-stage diversification, rapid SAR | Early-stage scale-up, cost-efficiency |

Experimental Protocols

Protocol A: High-Yield N3-Alkylation of Quinazolin-4(3H)-one

This protocol is optimized for maximum yield and regioselectivity.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend quinazolin-4(3H)-one (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (15.0 mmol, 1.5 eq.). Stir the suspension at room temperature for 30 minutes. Self-Validation: A slight color change and increased solubility indicate successful deprotonation.

-

Alkylation: Dropwise add methyl bromoacetate (12.0 mmol, 1.2 eq.) over 10 minutes to prevent localized exothermic spikes.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material ( Rf ~0.2) and appearance of a new UV-active spot ( Rf ~0.5) indicates completion.

-

Quench & Isolate: Cool the mixture to room temperature and pour it vigorously into 200 mL of ice-cold distilled water. Self-Validation: The highly hydrophobic target product will precipitate immediately, while inorganic salts (KBr, excess K₂CO₃) dissolve in the aqueous phase.

-

Purification: Filter the precipitate under vacuum, wash with cold water (3 x 30 mL), and recrystallize from hot ethanol to yield pure methyl 2-(4-oxoquinazolin-3-yl)acetate as a white crystalline solid.

Protocol B: One-Pot Cyclocondensation via Isatoic Anhydride

This protocol is optimized for cost-efficiency and scalability.

-

Amidation: In a 250 mL round-bottom flask, combine isatoic anhydride (10.0 mmol), glycine methyl ester hydrochloride (11.0 mmol), and triethylamine (11.0 mmol) in 50 mL of absolute ethanol.

-

Intermediate Formation: Stir the mixture at room temperature for 2 hours. Self-Validation: The visible evolution of CO₂ gas serves as a physical confirmation of the ring-opening reaction.

-

Cyclization: Add triethyl orthoformate (15.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

-

Reflux: Heat the reaction to reflux for 8-10 hours.

-

Monitoring: Verify the consumption of the anthranilamide intermediate via TLC (DCM:MeOH 95:5).

-

Isolation: Concentrate the solvent under reduced pressure to one-third of its original volume. Cool the flask to 0 °C to induce crystallization.

-

Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum to afford the target compound.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen, as this dictates troubleshooting and optimization strategies.

Regioselectivity in Route A: Quinazolin-4(3H)-one is an ambident nucleophile capable of reacting at either the oxygen or the N3 nitrogen. The use of a polar aprotic solvent (DMF) and a mild base (K₂CO₃) thermodynamically favors N-alkylation. K₂CO₃ is strong enough to deprotonate the N-H bond ( pKa ~ 10.5) but weak enough to prevent the hydrolysis of the methyl bromoacetate ester. Furthermore, DMF effectively solvates the potassium cation, leaving the nucleophilic nitrogen "naked" and highly reactive, which accelerates the SN2 nucleophilic attack on the α-carbon of the electrophile.

Thermodynamic Driving Forces in Route B: Isatoic anhydride is a highly reactive, electrophilic cyclic carbamate. The nucleophilic attack by the free amine of glycine methyl ester leads to ring opening, which is rendered irreversible by the expulsion of carbon dioxide gas[2][3]. This gaseous release is a critical thermodynamic driving force that ensures quantitative conversion to the anthranilamide intermediate. Subsequent cyclization with triethyl orthoformate is driven by the formation of the highly stable, aromatic quinazolinone core.

Visualizations

Fig 1. Decision tree and workflow for the synthesis of methyl 2-(4-oxoquinazolin-3-yl)acetate.

Fig 2. Mechanistic pathway for the de novo cyclocondensation of quinazolinone derivatives.

References

-

NIH PubMed Central. "Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives". Available at: [Link]

-

ACS Publications. "Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides". Available at: [Link]

-

ResearchGate. "Review articles in ACRYLONITRILE: Disubstituted quinazolin-4(3H)-one Derivatives". Available at: [Link]

Sources

Purification and crystallization methods for methyl 2-(4-oxoquinazolin-3-yl)acetate

Application Note & Protocol Guide

Topic: High-Purity Isolation and Crystallization of Methyl 2-(4-oxoquinazolin-3-yl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-oxoquinazolin-3-yl)acetate is a key heterocyclic scaffold and intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount as it directly influences the yield, impurity profile, and biological efficacy of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification and crystallization of methyl 2-(4-oxoquinazolin-3-yl)acetate from a crude synthetic mixture. It outlines a robust, multi-step strategy involving extractive work-up, flash column chromatography, and final polishing by recrystallization. The protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the final product meets stringent purity requirements.

Introduction: The Rationale for High Purity

The quinazolinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Methyl 2-(4-oxoquinazolin-3-yl)acetate serves as a versatile precursor for introducing various functionalities at the N-3 position, a common site for molecular modification in drug design.

The typical synthesis involves the N-alkylation of a quinazolin-4(3H)-one precursor with an appropriate haloacetate ester, often in the presence of a base.[2][3] This reaction, while generally effective, can generate a profile of structurally similar impurities that are challenging to remove. The presence of these impurities can lead to:

-

Complications in subsequent synthetic steps: Impurities can react with downstream reagents, leading to a complex mixture of byproducts and significantly reducing the yield of the desired compound.

-

Inaccurate biological screening data: The presence of unknown or uncharacterized impurities can confound structure-activity relationship (SAR) studies.

-

Regulatory hurdles: For drug development, a well-characterized and highly pure starting material is a non-negotiable regulatory requirement.

Therefore, a systematic and validated purification strategy is not merely a procedural step but a critical component of the research and development workflow.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of the potential impurities generated during synthesis. Based on common synthetic routes, the crude product may contain the species listed in Table 1.

Table 1: Potential Impurities in Crude Methyl 2-(4-oxoquinazolin-3-yl)acetate and their Removal Strategy

| Impurity Type | Specific Example | Typical Removal Method | Rationale |

| Unreacted Starting Material | Quinazolin-4(3H)-one | Column Chromatography, Recrystallization | Quinazolin-4(3H)-one is significantly more polar than the N-alkylated product due to the N-H bond. |

| Unreacted Reagent | Methyl Chloroacetate / Methyl Bromoacetate | Aqueous Work-up, Evaporation (Volatile) | The alkylating agent is often volatile and can be removed under reduced pressure. |

| Inorganic Salts | K₂CO₃, NaH (quenched), NaBr, KCl | Aqueous Wash / Filtration | Inorganic salts are soluble in water but insoluble in the organic solvents used for extraction. |

| Isomeric Byproduct | Methyl 2-(4-alkoxyquinazolin-3-yl)acetate (O-alkylation) | Column Chromatography | O-alkylation products typically have different polarity compared to the desired N-alkylation product. |

| Residual Solvent | DMF, Acetone, THF, Acetonitrile | Evaporation under High Vacuum, Recrystallization | Solvents are removed by evaporation; the crystallization process excludes solvent molecules from the lattice. |

The Strategic Purification Workflow

A multi-tiered approach is recommended to systematically remove the diverse range of potential impurities. This workflow ensures that each step targets a specific class of contaminants, leading to a product of exceptional purity.

Detailed Experimental Protocols

Protocol 1: Aqueous Extractive Work-up

Causality: This initial step is designed to remove inorganic salts (e.g., base, halide salts) and highly polar, water-soluble impurities from the crude organic mixture. A wash with a mild base like sodium bicarbonate solution ensures any acidic residues are neutralized.

Methodology:

-

Cool the crude reaction mixture to room temperature.

-

If the reaction solvent is water-miscible (e.g., THF, Acetone), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Transfer the organic solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (if a basic catalyst like pyridine was used).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Water.

-

Saturated aqueous sodium chloride (Brine).

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and wash the filter cake with a small amount of the extraction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude solid/oil for chromatographic purification.

Protocol 2: Purification by Flash Column Chromatography

Causality: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective for separating the desired product from less polar and more polar organic impurities.[4]

Materials:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes or Heptane is typically effective.

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) for monitoring.

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Elution:

-

Begin elution with the low-polarity solvent (e.g., 10% EtOAc/Hexanes).

-

Monitor the column effluent by TLC, visualizing spots under UV light (254 nm). The desired product should be UV active.

-

Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% EtOAc) to elute the compounds. The less polar impurities will elute first, followed by the product, and finally the more polar impurities like the unreacted quinazolin-4(3H)-one.

-

-

Fraction Collection: Collect the eluent in fractions (e.g., test tubes or flasks).

-

Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure desired product.

-

Concentration: Remove the solvent from the pooled pure fractions under reduced pressure to yield the purified product as a solid or oil.

Protocol 3: High-Purity Crystallization

Causality: Recrystallization is the gold standard for the final purification of solid compounds. It operates on the principle that the desired compound is soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities are either highly soluble or insoluble in the hot solvent. As the solution cools, the decreasing solubility forces the desired compound to form a highly ordered crystal lattice, which inherently excludes impurity molecules.

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold. Based on literature for similar quinazolinone structures, alcohols are excellent candidates.[5][6][7]

Table 2: Solvent Screening for Recrystallization

| Solvent | Boiling Point (°C) | Expected Outcome for Methyl 2-(4-oxoquinazolin-3-yl)acetate |

| Ethanol | 78 | Highly Recommended. Good differential solubility reported for quinazolinones.[7][8] |

| Methanol | 65 | Recommended. Lower boiling point allows for easier removal. Good solubility reported.[6] |

| Isopropanol | 82 | Good Alternative. Similar properties to ethanol. |

| Ethyl Acetate | 77 | Possible. May require co-solvent with a non-polar solvent like hexanes to reduce solubility. |

| Acetonitrile | 82 | Possible. Compound may be too soluble for high recovery. |

Methodology:

-

Place the purified solid from Protocol 2 into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the chosen solvent (e.g., Ethanol) to the flask, just enough to create a slurry.

-

Heat the mixture gently on a hot plate with stirring. Add more solvent dropwise until the solid completely dissolves. Causality Check: Avoid adding excess solvent, as this will reduce the final recovery. The goal is to create a saturated solution at the solvent's boiling point.

-

Once dissolved, remove the flask from the heat. If any insoluble impurities are observed, perform a hot filtration.

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-